3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 284493-58-9
VCID: VC2005993
InChI: InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.2 g/mol

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

CAS No.: 284493-58-9

Cat. No.: VC2005993

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid - 284493-58-9

Specification

CAS No. 284493-58-9
Molecular Formula C14H18BrNO4
Molecular Weight 344.2 g/mol
IUPAC Name 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key UTYRIGRZLZNTLR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Characteristics

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is a substituted propanoic acid featuring a 3-bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. The compound has a molecular formula of C14H18BrNO4 and a molecular weight of 344.20 g/mol . It belongs to the class of beta-amino acids, specifically beta-phenylalanine derivatives with additional functional group modifications.

The structure contains several key functional groups: a carboxylic acid, a Boc-protected amine, and a bromine-substituted phenyl ring. The bromine at the meta position (3-position) of the phenyl ring serves as a potential site for further functionalization through various cross-coupling reactions, making this compound valuable as a building block in organic synthesis .

Key Identifiers

ParameterValue
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
CAS Number284493-58-9
IUPAC Name3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)

Table 1: Chemical identifiers for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Stereochemistry and Isomeric Forms

The compound contains a stereogenic center at the carbon bearing both the amino and phenyl groups, resulting in two possible stereoisomers: the (R) and (S) enantiomers. Both stereoisomers have been synthesized and characterized, each with their own unique CAS numbers and physical properties .

Stereoisomer Comparison

Parameter(R)-Isomer(S)-Isomer
CAS Number501015-16-3500770-76-3
Storage Conditions2-8°C, sealedRoom temperature
Physical AppearanceSolidSolid
Optical Rotation(+)(-)

Table 2: Comparison of (R) and (S) stereoisomers of 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

The stereochemistry plays a crucial role in determining the biological activity and potential applications of these compounds. In medicinal chemistry, different stereoisomers often exhibit significantly different binding affinities to biological targets, which can translate to differences in potency and selectivity .

Physical and Chemical Properties

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is typically a white to off-white solid at room temperature. Its solubility properties are consistent with many Boc-protected amino acids, showing good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform, but limited solubility in water .

Solution Preparation

For research applications, proper solution preparation is essential. The following table provides guidance on preparing stock solutions of various concentrations:

Desired ConcentrationAmount of Compound Needed for Various Volumes
1 mg
1 mM2.9053 mL
5 mM0.5811 mL
10 mM0.2905 mL

Table 3: Stock solution preparation guidelines for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

To increase solubility, it is recommended to heat the tube to 37°C and then place it in an ultrasonic bath for some time .

ParameterClassification
GHS PictogramWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)

Table 4: GHS hazard classification for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Applications and Research Significance

Research Applications

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid serves as an important building block in organic synthesis. The presence of a bromine atom at the meta position of the phenyl ring makes it particularly useful for further functionalization through various cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations .

The compound also has significance in medicinal chemistry research. Beta-amino acids, particularly those with aromatic substituents, have been investigated for their potential in designing peptidomimetics with enhanced stability against enzymatic degradation. The Boc protecting group provides a convenient handle for incorporation into more complex structures through peptide coupling reactions .

Current Research and Future Directions

Current research involving 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid and related compounds spans several areas:

  • Development of novel synthetic methodologies to access these compounds more efficiently and with higher stereoselectivity

  • Incorporation into peptide-based drug candidates to enhance metabolic stability

  • Exploration as building blocks for protein degraders, as indicated by its classification under "Protein Degrader Building Blocks"

  • Investigation of structure-activity relationships to optimize biological activity

Future research directions may include more detailed studies on the biological activities of these compounds, exploration of their potential in targeted drug delivery systems, and development of more diverse analogs with enhanced properties for specific applications.

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